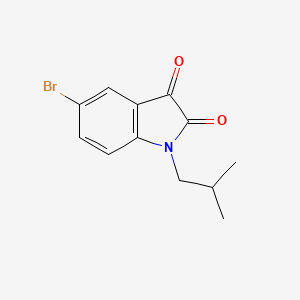

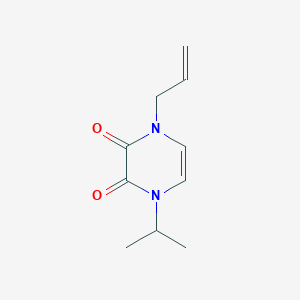

5-bromo-1-isobutyl-1H-indole-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1-isobutyl-1H-indole-2,3-dione (BIID) is a unique and versatile organic compound that has been studied for its potential therapeutic, industrial and research applications. BIID is a heterocyclic compound and belongs to the family of indole derivatives. It is a white crystalline solid that is soluble in organic solvents. It has been used in a variety of research and industrial applications, and more recently, as a therapeutic agent in clinical trials.

科学的研究の応用

Medicinal Chemistry and Drug Development

Indole derivatives play a crucial role in drug discovery due to their diverse biological activities. Researchers have explored the potential of 5-bromo-1-isobutyl-1H-indole-2,3-dione as a scaffold for designing novel drugs. Its structural features make it an attractive candidate for developing pharmaceutical agents targeting specific diseases or cellular pathways .

Antiviral Activity

Indole compounds have demonstrated antiviral properties. While specific studies on 5-bromo-1-isobutyl-1H-indole-2,3-dione are limited, its structural resemblance to other indole derivatives suggests potential antiviral effects. Researchers may investigate its activity against viral infections, including HIV-1 .

Plant Hormone Analogs

Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Analogous compounds, such as 5-bromo-1-isobutyl-1H-indole-2,3-dione , could serve as synthetic IAA mimics. These analogs might influence plant growth, development, and stress responses .

Coordination Chemistry and Metal Complexes

Indole-containing compounds can coordinate with transition metals, leading to interesting complexes. Researchers explore the medicinal potential of such metal-indole hybrids5-bromo-1-isobutyl-1H-indole-2,3-dione could participate in metal coordination, potentially enhancing its biological activity .

Synthetic Methodology and Alkaloid Synthesis

The construction of indole moieties is a topic of interest in synthetic chemistry. Researchers explore novel methods for synthesizing indoles, including those found in natural products like alkaloids5-bromo-1-isobutyl-1H-indole-2,3-dione could serve as a building block for more complex structures .

作用機序

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The compound’s interaction with its targets can result in changes at the molecular level, which can then lead to observable effects at the cellular or organismal level.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound’s action would result in a variety of molecular and cellular effects.

特性

IUPAC Name |

5-bromo-1-(2-methylpropyl)indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5,7H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXZGEHTHGIUBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-isobutyl-1H-indole-2,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2381599.png)

![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)

![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)

![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)

![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2381621.png)